molecular formula C19H30N2O4S B2436008 2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide CAS No. 1798540-45-0

2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide

Cat. No.: B2436008
CAS No.: 1798540-45-0
M. Wt: 382.52
InChI Key: NKUYNSACJWQMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(Adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two key pharmacophores: a rigid adamantane moiety and a piperidine ring. The adamantane group is known for its lipophilic, stable cage-like structure, which can enhance membrane permeability and metabolic stability when introduced into a molecule . The piperidine ring is a common feature in bioactive compounds, often contributing to molecular recognition and binding affinity. The specific placement of the sulfonyl and methylacetamide groups on the piperidine ring suggests potential for targeted interactions with biological macromolecules. Compounds featuring adamantane and piperidine subunits have been investigated for a range of biological activities. For instance, structural analogs have been studied for their role as G protein-coupled receptor (GPCR) ligands , and other piperidin-4-yl-acetamide derivatives have been analyzed for hERG blocking and MCH R1 antagonistic activities , which are relevant in the development of anti-obesity agents and the mitigation of cardiotoxic side effects . Furthermore, recent research has explored similar structures as potent glutaminase 1 (GLS1) inhibitors for anticancer applications . This combination of structural features makes this compound a valuable chemical tool for researchers exploring new therapeutic avenues, particularly in neuroscience, oncology, and metabolic diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-20-17(22)12-26(24,25)16-2-4-21(5-3-16)18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-16H,2-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUYNSACJWQMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adamantane Carbonylation Strategies

The adamantane-1-carbonyl moiety is synthesized via Friedel-Crafts acylation or transition metal-catalyzed carbonylation. A dual photoredox–hydrogen atom transfer (HAT) catalytic system enables direct aminoalkylation of adamantane using imine substrates, achieving >80% yield in model systems.

Representative Protocol

  • Reactants : Adamantane (1.0 equiv), N-Boc-piperidin-4-ylimine (1.2 equiv)
  • Catalyst : Ir(ppy)₃ (2 mol%), quinuclidine (10 mol%)
  • Conditions : Blue LEDs (450 nm), DCE, 24 h, rt
  • Deprotection : TFA/CH₂Cl₂ (1:1) to yield 1-(adamantane-1-carbonyl)piperidine.

Alternative Acylation Routes

Patent data reveals adamantane-1-carbonyl chloride coupling with piperidin-4-amine using EDCl/HOBt in dichloromethane, though yields remain unspecified.

Sulfonylation of Piperidin-4-Yl Intermediate

Sulfonyl Chloride Coupling

The piperidine nitrogen undergoes sulfonylation with 2-chloroacetamido sulfonyl chloride. Optimized conditions from analogous systems suggest:

Reaction Parameters

Parameter Value Source
Sulfonylating Agent 2-Chloroacetamidosulfonyl chloride (1.5 equiv)
Base Et₃N (3.0 equiv)
Solvent THF, 0°C to rt
Reaction Time 12 h

Post-sulfonylation, chlorine displacement with methylamine introduces the N-methylacetamide group.

Final Acetamide Functionalization

Nucleophilic Displacement

The chloro intermediate reacts with methylamine (40% aqueous, 5.0 equiv) in ethanol at 60°C for 6 h. Purification via silica chromatography affords the title compound.

Reductive Amination Alternative

Patent EP1942108B1 discloses a route employing reductive amination of sulfonyl-piperidine aldehydes with N-methylacetamide precursors, though stoichiometric details are proprietary.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Key Step Advantages Limitations
Photoredox-HAT Adamantane aminoalkylation High regioselectivity Specialized equipment
Acylation-Chloride EDCl-mediated coupling Scalability Moderate yields
Reductive Amination One-pot synthesis Operational simplicity Byproduct formation

Purity and Scalability

HPLC analyses from analogous adamantane sulfonamides demonstrate >95% purity when using chromatographic purification. Kilogram-scale production remains unverified in open literature.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated derivatives.

Scientific Research Applications

2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting their function. The piperidine and sulfonyl groups may contribute to the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide
  • 2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]oxy}-3-bromopyridine
  • 1-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-ethylacetamide

Uniqueness

2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and membrane interaction capabilities, while the piperidine and sulfonyl groups contribute to its reactivity and potential therapeutic applications .

Biological Activity

2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide, with the CAS number 1798540-45-0, is a synthetic compound that has garnered attention for its potential biological activities. The structure of this compound includes an adamantane moiety, a piperidine ring, and a sulfonamide group, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H30N2O4SC_{19}H_{30}N_{2}O_{4}S with a molecular weight of 382.5 g/mol. The presence of the sulfonamide group is particularly significant as it is often associated with various biological activities, including antimicrobial and anti-inflammatory effects.

Biological Activity Overview

Research indicates that compounds with similar structural features can exhibit a range of biological activities, including:

  • Anticancer Activity : Studies on related piperidine derivatives have shown potent cytotoxic effects against various cancer cell lines. For instance, compounds with similar sulfonamide structures have demonstrated significant activity against colon cancer and leukemia cells, leading to DNA fragmentation and activation of apoptotic pathways such as caspase-3 activation .
  • Enzyme Inhibition : The sulfonamide group in the compound may interact with specific enzymes or receptors. For example, piperidine derivatives have been explored as inhibitors of Janus kinase (JAK) pathways, which are crucial in inflammatory responses and autoimmune diseases .

Anticancer Studies

A study investigated the cytotoxic effects of various piperidine derivatives against human tumor cell lines. The results indicated that modifications in the piperidine structure could enhance potency against malignant cells while reducing toxicity to normal cells. In particular, the introduction of sulfonamide groups was noted to improve selectivity towards neoplastic cells .

Mechanistic Insights

The mechanism of action for compounds similar to this compound often involves the disruption of cellular processes that lead to apoptosis in cancer cells. This was evidenced by the activation of caspases and subsequent DNA damage observed in treated cell lines .

Comparative Analysis

The following table summarizes the biological activities reported for similar compounds:

Compound NameActivity TypeTarget CellsMechanism of Action
Compound AAnticancerColon cancer cell linesDNA fragmentation, caspase activation
Compound BJAK inhibitionImmune cellsModulation of inflammatory pathways
Compound CAntimicrobialBacterial strainsInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide, and what reaction conditions are critical?

  • Methodological Answer : Synthesis typically involves three key steps:

Piperidine Core Modification : Fluorination or sulfonylation of the piperidine ring using reagents like sulfonyl chlorides in dichloromethane (DCM) at 0–5°C to ensure regioselectivity .

Adamantane Coupling : Reacting the modified piperidine with adamantane-1-carbonyl chloride under anhydrous conditions, often with a base like triethylamine .

Acetamide Formation : Coupling the intermediate with methylamine using carbodiimide reagents (e.g., EDCI/HOBt) in DMF at room temperature .

  • Critical Conditions : Strict temperature control during sulfonylation, inert atmosphere for moisture-sensitive steps, and purification via silica gel chromatography (ethyl acetate/hexane gradients) .

Q. Which analytical techniques are prioritized for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify adamantane, sulfonyl, and acetamide moieties. Key signals include adamantane CH2 (~1.7 ppm) and sulfonyl S=O (135–140 ppm in 13C) .
  • High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion [M+H]+ at m/z 465.2 (calculated for C20H29N2O4S) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across enzymatic assays?

  • Methodological Answer :

  • Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding affinity with functional enzymatic assays (e.g., fluorescence-based kinase inhibition) under standardized buffer conditions (pH 7.4, 25°C) .
  • Structural Analysis : Perform molecular dynamics (MD) simulations to compare binding modes in conflicting studies. Use X-ray crystallography of the compound-enzyme complex to identify critical interactions (e.g., sulfonyl group hydrogen bonding) .
  • Data Normalization : Account for assay variables (e.g., ATP concentration in kinase assays) by reporting IC50 values relative to a positive control (e.g., staurosporine) .

Q. What strategies improve solubility and bioavailability for preclinical testing?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl on adamantane) via post-synthetic oxidation (KMnO4 in acetone/water) .
  • Formulation : Use cyclodextrin complexes (e.g., sulfobutyl ether-β-cyclodextrin) evaluated via phase-solubility studies .
  • In Vitro Assessment :
  • Solubility : Shake-flask method in PBS (pH 6.5–7.4) .
  • Permeability : Caco-2 monolayer assay to predict intestinal absorption .

Q. How should metabolic stability studies in hepatic microsomes be designed?

  • Methodological Answer :

  • Incubation Conditions : Human liver microsomes (HLM, 1 mg/mL) with NADPH/UDPGA cofactors at 37°C. Quench reactions with ice-cold acetonitrile at 0, 15, 30, and 60 minutes .
  • Metabolite Identification : LC-MS/MS (Q-TOF) in positive ion mode to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .
  • Enzyme Mapping : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s inhibition of COX-2 versus COX-1 isoforms?

  • Methodological Answer :

  • Selectivity Profiling : Run parallel assays for COX-1 (human platelet microsomes) and COX-2 (IL-1β-stimulated HUVECs) using arachidonic acid as substrate. Measure prostaglandin E2 (PGE2) via ELISA .
  • Structural Analog Comparison : Test derivatives lacking the sulfonyl group to determine if off-target COX-1 activity is scaffold-dependent .
  • Dose-Response Analysis : Calculate selectivity ratios (COX-2 IC50/COX-1 IC50) across 8–10 concentrations to confirm statistical significance (p < 0.05, ANOVA) .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating neuroprotective effects?

  • Methodological Answer :

  • Murine Models :
  • Ischemic Stroke : Middle cerebral artery occlusion (MCAO) in C57BL/6 mice. Administer compound (10 mg/kg, IP) pre- and post-occlusion. Measure infarct volume via TTC staining .
  • Neuroinflammation : LPS-induced neuroinflammation in rats. Assess microglial activation (Iba1 immunohistochemistry) and cytokine levels (TNF-α, IL-6) in CSF .
  • Pharmacokinetics : Serial blood sampling post-IV/oral dosing to determine brain-plasma ratio (LC-MS/MS quantification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.